molecular formula C3H9P B1625783 Trimethyl-d9-phosphine CAS No. 22529-57-3

Trimethyl-d9-phosphine

Cat. No. B1625783
CAS RN: 22529-57-3
M. Wt: 85.13 g/mol
InChI Key: YWWDBCBWQNCYNR-GQALSZNTSA-N
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Description

Trimethyl-d9-phosphine is an organophosphorus compound with the formula (CD3)3P . It is a colorless liquid with a strongly unpleasant odor, characteristic of alkylphosphines . It has been employed in studies of organometallic compounds .


Molecular Structure Analysis

Trimethyl-d9-phosphine has a linear formula of (CD3)3P . It is a pyramidal molecule with approximate C3v symmetry . The C–P–C bond angles are approximately 98.6° . The C–P–C bond angles are consistent with the notion that phosphorus predominantly uses the 3p orbitals for forming bonds and that there is little sp hybridization of the phosphorus atom .


Chemical Reactions Analysis

With a pKa of 8.65, Trimethylphosphine reacts with strong acids to give salts [HPMe3]X . This reaction is reversible. With strong bases, such as alkyl lithium compounds, a methyl group undergoes deprotonation to give PMe2CH2Li . Trimethylphosphine is easily oxidized to the phosphine oxide with oxygen . It reacts with methyl bromide to give tetramethylphosphonium bromide .


Physical And Chemical Properties Analysis

Trimethyl-d9-phosphine has a molecular weight of 85.13 . It has a vapor pressure of 7.73 psi at 20 °C . Its boiling point is 38 °C (lit.) and it has a density of 0.821 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Safety And Hazards

Trimethyl-d9-phosphine is classified as Eye Irritant 2, Flammable Liquid 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H225, H315, H319, H335 . The precautionary statements are P210, P261, P305 + P351 + P338 . It is stored under the storage class code 3, which is for flammable liquids . The flash point is -19.00 °C .

properties

IUPAC Name

tris(trideuteriomethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDBCBWQNCYNR-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])P(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499926
Record name Tris[(~2~H_3_)methyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl-d9-phosphine

CAS RN

22529-57-3
Record name Tris[(~2~H_3_)methyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22529-57-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl-d9-phosphine
Reactant of Route 2
Trimethyl-d9-phosphine

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